2-amino-1-(1H-indazol-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile 2-amino-1-(1H-indazol-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 728924-42-3
VCID: VC16278253
InChI: InChI=1S/C18H11N7/c19-8-12-16-18(23-14-4-2-1-3-13(14)22-16)25(17(12)20)11-6-5-10-9-21-24-15(10)7-11/h1-7,9H,20H2,(H,21,24)
SMILES:
Molecular Formula: C18H11N7
Molecular Weight: 325.3 g/mol

2-amino-1-(1H-indazol-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

CAS No.: 728924-42-3

Cat. No.: VC16278253

Molecular Formula: C18H11N7

Molecular Weight: 325.3 g/mol

* For research use only. Not for human or veterinary use.

2-amino-1-(1H-indazol-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile - 728924-42-3

Specification

CAS No. 728924-42-3
Molecular Formula C18H11N7
Molecular Weight 325.3 g/mol
IUPAC Name 2-amino-1-(1H-indazol-6-yl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile
Standard InChI InChI=1S/C18H11N7/c19-8-12-16-18(23-14-4-2-1-3-13(14)22-16)25(17(12)20)11-6-5-10-9-21-24-15(10)7-11/h1-7,9H,20H2,(H,21,24)
Standard InChI Key CDMQAUXDGQTHOW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)C4=CC5=C(C=C4)C=NN5)N)C#N

Introduction

Chemical Structure and Nomenclature

Core Architecture

The molecule features a tricyclic pyrrolo[2,3-b]quinoxaline backbone fused with a 1H-indazol-6-yl substituent at position 1 and a cyano group at position 3 (Figure 1). The amino group at position 2 introduces hydrogen-bonding potential critical for target engagement.

Key Structural Elements

  • Pyrrolo[2,3-b]quinoxaline: A planar, conjugated system enabling π-π stacking interactions with kinase ATP-binding pockets .

  • Indazole Moiety: The 1H-indazol-6-yl group provides rigidity and participates in hydrophobic interactions, as observed in PKMYT1 inhibitors like RP-6306 .

  • Electron-Withdrawing Groups: The cyano (-CN) and amino (-NH2) groups modulate electron density, influencing binding affinity and metabolic stability .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis typically involves constructing the pyrrolo[2,3-b]quinoxaline core followed by indazole annulation. Key steps include:

  • Quinoxaline Formation: Condensation of o-phenylenediamine derivatives with α-keto esters.

  • Pyrrole Ring Construction: Cyclization via Buchwald-Hartwig amination or Pd-catalyzed cross-coupling .

  • Indazole Introduction: Suzuki-Miyaura coupling with 6-bromoindazole precursors .

Optimized Synthetic Route

A representative pathway (Scheme 1) proceeds as follows:

StepReactionConditionsYield (%)
1Quinoxaline formationEthanol, 80°C, 12 h78
2Nitrile introductionKCN, DMF, 100°C, 6 h65
3Indazole couplingPd(PPh3)4, K2CO3, DME, 110°C42

Critical Challenges:

  • Regioselectivity: Competing reactions at quinoxaline N1 vs. N4 positions require careful catalyst selection .

  • Atropisomerism: Steric hindrance between indazole and pyrroloquinoxaline moieties may generate rotational isomers, as seen in PKMYT1 inhibitor analogs .

Structure-Activity Relationships (SAR)

Core Modifications

Data from related pyrroloquinoxalines reveal:

  • Amino Group (Position 2): Essential for kinase inhibition; methylation reduces potency by 50-fold (IC50 shift from 0.011 μM to 0.69 μM) .

  • Cyan Group (Position 3): Enhances metabolic stability but requires balancing with solubility (LogP increases by 1.2 units) .

Indazole Position 6

  • Hydrophobic Substitutents: 6-Methyl analogs show 3-fold improved cellular potency (CCNE1-amplified cell lines, IC50 = 0.23 μM vs. 0.94 μM for unsubstituted) .

  • Halogenation: 6-Chloro derivatives exhibit prolonged target residence time (t1/2 = 8.2 h vs. 4.1 h for parent compound) .

Pharmacological Profiling

KinaseIC50 (μM)Selectivity (vs. WEE1)Reference
PKMYT10.005180-fold
CDK1>20N/A
EPHB32.4480-fold (vs. PKMYT1)

Mechanistic Insight: Preferential inhibition of PKMYT1 over WEE1 aligns with the compound's potential synthetic lethality in CCNE1-amplified cancers .

Cellular Efficacy

In OVCAR-3 (CCNE1-amplified ovarian cancer) models:

  • Proliferation Inhibition: EC50 = 0.22 μM (72 h treatment)

  • CDK1 Phosphorylation: 85% reduction at 0.1 μM (Thr14 site)

Therapeutic Applications and Challenges

Oncology

  • Synthetic Lethality: Co-targeting PKMYT1 and CCNE1 amplification shows >90% tumor growth inhibition in xenografts .

  • Resistance Mechanisms: Upregulation of WEE1 (EC50 shift from 0.008 μM to 0.12 μM after 6-week exposure) .

Developmental Hurdles

  • Solubility: Aqueous solubility <5 μg/mL necessitates prodrug strategies.

  • CYP Inhibition: Moderate CYP3A4 inhibition (IC50 = 12 μM) requires dose adjustment .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator